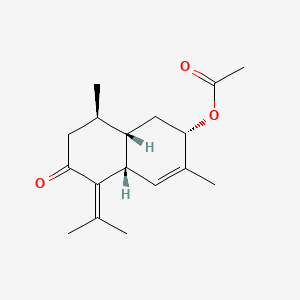

3-Acetoxy-4,7(11)-cadinadien-8-one

Beschreibung

Eigenschaften

IUPAC Name |

[(2S,4aR,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3/t10-,13+,14+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEJMYXUMUNVKS-NCFRWKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)C2C1CC(C(=C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C(=C(C)C)[C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cadinane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenes characterized by the cadinane carbon skeleton. These natural products are widely distributed in the plant and microbial kingdoms, as well as in marine organisms. Possessing a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, cadinane sesquiterpenoids have garnered significant interest from the scientific community for their potential in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of these compounds, detailed experimental protocols for their isolation and characterization, and a summary of their biological activities, with a focus on quantitative data and relevant signaling pathways.

Natural Sources and Quantitative Data

Cadinane sesquiterpenoids have been isolated from a wide array of natural sources. The following tables summarize the quantitative data available in the literature, providing a comparative overview of the yields and biological activities of representative compounds from various organisms.

Table 1: Cadinane Sesquiterpenoids from Terrestrial Plants

| Compound Name | Plant Source | Part of Plant | Yield/Concentration | Biological Activity (IC₅₀/ED₅₀) | Reference |

| Mansonone I | Santalum album | Wood | - | Wnt Signal Inhibition (TOP activity): 1.2 μM | [1] |

| Cadinan-3-ene-2,7-dione | Eupatorium adenophorum | Leaves | - | Antifungal (S. rolfsii): 181.60 ± 0.58 μg/mL; Antifungal (R. solani): 189.74 ± 1.03 μg/mL | |

| Eupatorinone A | Eupatorium adenophorum | - | - | Increased glucose uptake in L6 cells by 1.42 times | |

| Eupatorinone C | Eupatorium adenophorum | - | - | Increased glucose uptake in L6 cells by 1.21 times | |

| Mappianiodene | Mappianthus iodoides | Stems and Leaves | - | Anti-inflammatory (NO production): Notable inhibition; Anti-HIV-1 RT: 0.17 - 9.28 µM | |

| (-)-7,8-dihydroxycalamenal | Alangium salviifolium | Roots (Essential Oil) | 5.5% of total oil | Strong antioxidant and tyrosinase inhibition |

Table 2: Cadinane Sesquiterpenoids from Fungi

| Compound Name | Fungal Source | Host/Substrate | Yield/Concentration | Biological Activity (IC₅₀) | Reference |

| Amorphaene A | Penicillium sp. HZ-5 | Hypericum wilsonii | - | GOT1 Inhibition: 20.0 ± 2.1 μM; Cytotoxicity (PDAC cells): 13.1 ± 1.5 μM | [2] |

| Amorphaene E | Penicillium sp. HZ-5 | Hypericum wilsonii | - | GOT1 Inhibition: 22.1 ± 2.5 μM; Cytotoxicity (PDAC cells): 21.4 ± 2.3 μM | [2] |

| Amorphaene H | Penicillium sp. HZ-5 | Hypericum wilsonii | - | GOT1 Inhibition: 26.2 ± 2.7 μM; Cytotoxicity (PDAC cells): 28.6 ± 2.9 μM | [2] |

| Amorphaene M | Penicillium sp. HZ-5 | Hypericum wilsonii | - | GOT1 Inhibition: 21.5 ± 2.4 μM; Cytotoxicity (PDAC cells): 19.8 ± 2.1 μM | [2] |

| Trichodermaloid A | Trichoderma sp. SM16 | Marine Sponge Dysidea sp. | - | Cytotoxicity (NCIH-460, NCIC-H929, SW620): 6.8-12.7 μM | |

| Trichodermaloid B | Trichoderma sp. SM16 | Marine Sponge Dysidea sp. | - | Cytotoxicity (NCIH-460, NCIC-H929, SW620): 6.8-12.7 μM | |

| 3,12-dihydroxycadalene | Phomopsis cassiae | Cassia spectabilis | - | Antifungal (C. cladosporioids & C. sphaerospermum): Potent activity; Cytotoxicity (HeLa cells): 20 µmol/L |

Table 3: Cadinane Sesquiterpenoids from Marine Organisms

| Compound Name | Marine Source | Organism Type | Yield/Concentration | Biological Activity (IC₅₀) | Reference |

| 4β,5β-epoxycadinan-1β-ol | Dictyopteris divaricata | Brown Alga | 0.8 mg from 90 g EtOAc-soluble fraction | - | [3] |

| Cadinan-1,4,5-triol | Dictyopteris divaricata | Brown Alga | 20.7 mg from 90 g EtOAc-soluble fraction | - | [3] |

| Cubenol | Dictyopteris divaricata | Brown Alga | ~30 g from 90 g EtOAc-soluble fraction | - | [3] |

| 1,4-epoxymuurolan-5β-ol | Dictyopteris divaricata | Brown Alga | - | - | [4] |

| New Cadinane Sesquiterpenoids (1-8) | Infected stems of Hibiscus tiliaceus | Semi-mangrove plant | - | Cytotoxicity (HepG2 and Huh7 cell lines): 3.5 to 6.8 μM for compounds 1b, 2b, 4, 6, and 8 |

Experimental Protocols

The isolation and characterization of cadinane sesquiterpenoids from natural sources typically involve a series of extraction, chromatographic separation, and spectroscopic analysis steps. The following is a generalized methodology compiled from various cited studies.

Extraction

Objective: To extract a broad spectrum of secondary metabolites, including cadinane sesquiterpenoids, from the source material.

From Plant Material:

-

Preparation: Air-dry the plant material (e.g., leaves, stems, roots, or wood) at room temperature and grind it into a fine powder.

-

Maceration: Macerate the powdered material with a suitable organic solvent (e.g., 95% ethanol, methanol, or ethyl acetate) at room temperature for several days. The process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

From Fungal Cultures:

-

Cultivation: Grow the fungal strain in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a specific period to allow for the production of secondary metabolites.

-

Extraction of Mycelia and Medium: Separate the mycelia from the culture broth by filtration. Extract the mycelia with a solvent like acetone or methanol. Extract the culture filtrate with a water-immiscible solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent to yield the crude fungal extract.

From Marine Organisms:

-

Preparation: Collect the marine organism (e.g., algae, sponge) and freeze-dry it to remove water. Grind the dried material into a powder.

-

Extraction: Extract the powdered material with a mixture of solvents, such as chloroform and methanol (1:1, v/v).

-

Partitioning: Concentrate the extract and partition it between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

Chromatographic Separation and Purification

Objective: To isolate individual cadinane sesquiterpenoids from the complex crude extract.

-

Initial Fractionation (Column Chromatography):

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol mixtures).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification (Sephadex and HPLC):

-

Subject the enriched fractions to further purification using Sephadex LH-20 column chromatography to separate compounds based on size.

-

Perform final purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradients).

-

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule and elucidate the final structure.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

-

Chiroptical Methods: Use techniques like Electronic Circular Dichroism (ECD) to determine the absolute configuration of chiral molecules by comparing experimental spectra with computationally predicted spectra.

Signaling Pathways and Biological Activities

Cadinane sesquiterpenoids have been shown to modulate various signaling pathways, leading to their observed biological effects. A notable example is the inhibition of the Wnt signaling pathway.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryogenesis. Its aberrant activation is implicated in several cancers. Certain cadinane sesquiterpenoids have been identified as inhibitors of this pathway.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Mansonone I.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of cadinane sesquiterpenoids from a natural source.

Caption: General workflow for the isolation and identification of cadinane sesquiterpenoids.

Conclusion

Cadinane sesquiterpenoids represent a valuable and diverse group of natural products with significant potential for therapeutic applications. Their widespread occurrence in terrestrial and marine environments provides a rich resource for the discovery of novel bioactive compounds. The methodologies outlined in this guide for their extraction, isolation, and structural elucidation, combined with an understanding of their mechanisms of action, will aid researchers and drug development professionals in harnessing the full potential of these fascinating molecules. Further exploration of the vast chemical space of cadinane sesquiterpenoids is warranted to uncover new lead compounds for the treatment of various diseases.

References

- 1. Cadinane sesquiterpenoids isolated from Santalum album using a screening program for Wnt signal inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cadinane sesquiterpenoids isolated from Santalum album using a screening program for Wnt signal inhibitory activity | CiNii Research [cir.nii.ac.jp]

- 4. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to ¹H and ¹³C NMR Data for Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool in the structural elucidation of sesquiterpenoids. Due to the vast structural diversity of sesquiterpenoids, NMR spectroscopy is an indispensable technique for unambiguous structure determination.[1][2] This document outlines typical NMR data for common sesquiterpenoid skeletons, details experimental protocols for data acquisition, and presents a logical workflow for structure elucidation.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Sesquiterpenoids

The following tables summarize characteristic ¹H and ¹³C NMR chemical shift values for representative sesquiterpenoid skeletons. These values are compiled from various literature sources and are typically recorded in deuterated chloroform (CDCl₃) unless otherwise specified. Chemical shifts (δ) are reported in parts per million (ppm).

Eudesmane-Type Sesquiterpenoids

Eudesmane sesquiterpenoids are characterized by a bicyclic decalin core. The following table presents NMR data for a representative eudesmane derivative.

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| 1 | 36.1 | 1.50 (m), 1.65 (m) |

| 2 | 18.5 | 1.80 (m), 1.95 (m) |

| 3 | 41.4 | 1.45 (m), 1.60 (m) |

| 4 | 132.0 | - |

| 5 | 49.0 | 1.75 (d, 10.5) |

| 6 | 34.6 | 2.10 (m), 2.25 (m) |

| 7 | 67.6 | 4.15 (dd, 11.0, 4.5) |

| 8 | 202.5 | - |

| 9 | 39.8 | 2.30 (m), 2.45 (m) |

| 10 | 161.2 | - |

| 11 | 176.8 | - |

| 12 | 10.3 | 1.25 (s) |

| 13 | 24.4 | 2.15 (s) |

| 14 | - | - |

| 15 | - | - |

Data compiled from studies on eudesmane derivatives.[2][3]

Guaiane-Type Sesquiterpenoids

Guaiane sesquiterpenoids feature a characteristic azulene skeleton. The table below provides representative NMR data.

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| 1 | 48.5 | 2.50 (m) |

| 2 | 28.0 | 1.85 (m), 1.95 (m) |

| 3 | 35.2 | 1.70 (m), 1.80 (m) |

| 4 | 140.1 | - |

| 5 | 125.5 | 5.30 (d, 2.5) |

| 6 | 82.3 | 4.80 (t, 8.0) |

| 7 | 50.1 | 2.40 (m) |

| 8 | 27.8 | 1.90 (m), 2.00 (m) |

| 9 | 41.5 | 2.10 (m) |

| 10 | 150.2 | - |

| 11 | 120.3 | 5.40 (d, 1.5), 6.20 (d, 1.5) |

| 12 | 170.1 | - |

| 13 | 12.5 | 1.80 (s) |

| 14 | 25.8 | 1.05 (d, 7.0) |

| 15 | 16.5 | 0.95 (d, 7.0) |

Data is characteristic for guaiane-type sesquiterpene lactones.[4][5][6][7][8]

Drimane-Type Sesquiterpenoids

Drimane sesquiterpenoids possess a bicyclic structure similar to eudesmanes but with a different stereochemistry at certain positions.

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| 1 | 39.2 | 1.40 (m), 1.55 (m) |

| 2 | 18.4 | 1.60 (m), 1.75 (m) |

| 3 | 42.1 | 1.35 (m), 1.50 (m) |

| 4 | 33.2 | - |

| 5 | 55.8 | 1.30 (d, 9.5) |

| 6 | 21.5 | 1.85 (m), 2.00 (m) |

| 7 | 30.1 | 2.05 (m), 2.20 (m) |

| 8 | 135.5 | 5.60 (br s) |

| 9 | 125.0 | - |

| 10 | 37.0 | - |

| 11 | 25.0 | 1.70 (s) |

| 12 | 16.2 | 1.65 (s) |

| 13 | 15.8 | 0.85 (s) |

| 14 | 33.5 | 0.88 (s) |

| 15 | 21.8 | 0.90 (s) |

Representative data for drimane sesquiterpenoids.[9]

Experimental Protocols

The successful acquisition of high-quality NMR data for sesquiterpenoids relies on meticulous sample preparation and the appropriate selection of NMR experiments.

Sample Preparation

-

Sample Purity : Ensure the isolated sesquiterpenoid is of high purity. Chromatographic techniques such as HPLC are often employed for final purification.

-

Solvent Selection : The choice of a deuterated solvent is critical.[10][11] Chloroform-d (CDCl₃) is the most common solvent for sesquiterpenoids due to its excellent dissolving power for these relatively nonpolar compounds.[10] Other solvents like acetone-d₆, methanol-d₄, or benzene-d₆ may be used depending on the sample's solubility and to avoid overlapping solvent signals with resonances of interest.[10][11]

-

Concentration : For a standard 5 mm NMR tube, a concentration of 5-25 mg of the sesquiterpenoid in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[12] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[12]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[13]

-

Filtration : To remove any particulate matter that can degrade the spectral quality, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12][13]

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of sesquiterpenoids.[14][15][16]

-

¹H NMR : This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).

-

¹³C NMR : This experiment reveals the number of non-equivalent carbons in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) : This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[17][18] It is crucial for establishing proton connectivity networks within the molecule.[17]

-

HSQC (Heteronuclear Single Quantum Coherence) : This 2D heteronuclear experiment correlates protons directly to their attached carbons.[17] It is a powerful tool for assigning carbon signals based on their attached proton resonances.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D heteronuclear experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for connecting different spin systems and for identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D experiment reveals through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of sesquiterpenoids using NMR spectroscopy.

Caption: Workflow for Sesquiterpenoid Structure Elucidation using NMR.

Caption: Integration of NMR Experiments for Structure Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. [PDF] 13 C NMR Pattern Recognition of Guaiane Sesquiterpenes | Semantic Scholar [semanticscholar.org]

- 7. Characteristic guaiane sesquiterpenes from Daphne penicillata and ECD/NMR-based assignment of C-1 configuration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ou.edu [ou.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. chem.rutgers.edu [chem.rutgers.edu]

A Technical Guide to the Initial Biological Screening of Vernonia Species Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the initial biological screening of extracts from various Vernonia species. The genus Vernonia, part of the Asteraceae family, encompasses numerous species that are integral to traditional medicine, particularly in Africa and Asia.[1] Scientific investigations have substantiated many of their ethnomedicinal uses, revealing a wealth of bioactive compounds, including sesquiterpene lactones, flavonoids, steroids, and saponins, which are responsible for a wide range of pharmacological activities.[1][2][3] This document outlines the core experimental protocols for phytochemical analysis, antioxidant, cytotoxic, anti-inflammatory, and antimicrobial screening, supported by quantitative data and visual workflows to facilitate research and development.

Phytochemical Screening

The crucial first step in analyzing medicinal plants is phytochemical screening, which identifies the major classes of chemical compounds present in the extract. This qualitative analysis provides an initial indication of the extract's potential therapeutic value. The presence of compounds like alkaloids, flavonoids, tannins, and terpenoids often correlates with specific biological activities.[4][5]

Experimental Protocols for Phytochemical Analysis

The following are common qualitative tests used to detect key phytochemicals in Vernonia extracts:

-

Test for Alkaloids: About 1 gram of the extract is treated with 5 ml of 1% (w/v) hydrochloric acid. The filtrate is then treated with a few drops of Mayer's or Dragendorff's reagent. The formation of turbidity or a precipitate indicates the presence of alkaloids.[6]

-

Test for Flavonoids: The extract is shaken with 1 ml of dilute ammonia solution and concentrated sulfuric acid. The development of a yellow color is indicative of flavonoids.[4]

-

Test for Tannins: Approximately 0.5 g of the dried extract is boiled in 20 ml of distilled water and then filtered. A few drops of 0.1% ferric chloride are added to the filtrate. A brownish-green or blue-black coloration suggests the presence of tannins.[6]

-

Test for Saponins (Foam Test): Around 0.5 g of the extract is mixed with 2 ml of distilled water, heated, and filtered. The filtrate is shaken vigorously. The persistence of froth for about 10 minutes indicates the presence of saponins.[4][7]

-

Test for Terpenoids: An amount of 0.5 g of the extract is mixed with 2 ml of chloroform, followed by the careful addition of 3 ml of concentrated sulfuric acid. A reddish-brown coloration at the interface confirms the presence of terpenoids.[5]

-

Test for Quinones: 1 ml of the extract is reacted with 1 ml of concentrated sulfuric acid. The appearance of a red color indicates the presence of quinones.[8]

-

Test for Phenols: A few drops of 1% aqueous or alcoholic ferric chloride are added to the plant extract. The formation of a bluish-black color indicates the presence of phenols.[4]

General Workflow for Phytochemical Screening

Caption: Workflow for phytochemical screening of Vernonia extracts.

Antioxidant Activity Screening

Antioxidant assays are fundamental in screening plant extracts, as oxidative stress is implicated in numerous diseases. The capacity of an extract to scavenge free radicals is a key indicator of its therapeutic potential.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating antioxidant activity.

-

Preparation of Stock Solution: Prepare a stock solution of the Vernonia extract (e.g., 10 mg in 75 mL of methanol).[9]

-

Preparation of DPPH Solution: Prepare a 0.004% solution of DPPH in methanol.[9]

-

Reaction Mixture: Add varying concentrations of the extract solution (e.g., 10, 15, 20, 25, and 30 µl) to 2 ml of the DPPH solution.[9] A control is prepared with the solvent and DPPH solution only. A positive control, such as ascorbic acid or quercetin, is also used.[9][10]

-

Incubation: The mixtures are incubated in the dark at 37°C for 30 minutes.[9]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[9]

-

IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration. A lower IC50 value indicates higher antioxidant activity.[10]

Quantitative Data: Antioxidant Activity of Vernonia Species

| Species | Extract/Fraction | Assay | IC50 (µg/mL) | Reference |

| V. amygdalina | Chloroform/Methanol (1:1) | DPPH | 10-30 | [9] |

| V. amygdalina | Ethanol Fraction | DPPH | 37.92 ± 1.03 | [10] |

| V. amygdalina | Ethyl Acetate Fraction | DPPH | 177.99 ± 0.32 | [10] |

| V. amygdalina | n-Hexane Fraction | DPPH | 297.33 ± 0.46 | [10] |

| V. amygdalina | Aqueous Extract | DPPH | 1831 | [11][12][13] |

| V. britteniana | Water Extract | DPPH | 1.77 ± 0.049 | [13][14] |

| V. cinerea | Methanolic Extract | DPPH | >1000 (88.27% inhibition at 1000 µg/mL) | [4] |

| V. patula | Ethanolic Extract | DPPH | 36.59 | [13] |

Cytotoxicity Screening

Cytotoxicity assays are vital for anticancer drug discovery. They determine the ability of an extract to kill or inhibit the proliferation of cancer cells. The brine shrimp lethality assay is often used as a preliminary, simple, and low-cost method to assess general toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., T47D, HeLa, MCF-7) are seeded in 96-well plates at an optimal density (e.g., 1x10⁴ cells/mL) and incubated for 24 hours to allow for attachment.[2][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Vernonia extract. A positive control (e.g., Doxorubicin) and a negative control (vehicle solvent) are included. The cells are then incubated for a specified period (e.g., 24 or 48 hours).[10]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as 10% SDS in 0.01N HCl or DMSO, is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The plate is incubated for another 24 hours at room temperature, protected from light. The absorbance is then measured using an ELISA reader at a wavelength of 595 nm.[10]

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

Quantitative Data: Cytotoxicity of Vernonia Species

| Species | Extract/Fraction | Cell Line/Assay | IC50 / LC50 (µg/mL) | Reference |

| V. amygdalina | Ethyl Acetate Fraction | T47D (Breast Cancer) | 64.92 ± 0.72 | [10] |

| V. amygdalina | n-Hexane Fraction | T47D (Breast Cancer) | 327.89 ± 1.13 | [10] |

| V. amygdalina | Ethanol Fraction | T47D (Breast Cancer) | 1591.75 ± 37.05 | [10] |

| V. amygdalina | Leaf Extract | HeLa (Cervical Cancer) | 0.767 ± 0.0334 | [2] |

| V. amygdalina | Leaf Extract | Vero (Normal Kidney) | 4.043 ± 0.469 | [2] |

| V. amygdalina | Ethanolic Extract | Vero (Normal Kidney) | 60.33 | [15] |

| V. amygdalina | Crude Extract | Brine Shrimp | >1.0 (considered very low toxicity) | [11][12] |

| V. divaricata | Methanol Stem Extract | PC-3 (Prostate Cancer) | 9.894 | [14] |

| V. divaricata | Methanol Stem Extract | HL-60 (Leukemia) | 10.14 | [14] |

| V. divaricata | Methanol Stem Extract | MCF-7 (Breast Cancer) | 12.63 | [14] |

Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases. Vernonia species are widely used in traditional medicine to treat inflammatory conditions.[16] Screening for anti-inflammatory activity can be performed using both in vitro and in vivo models.

Experimental Protocols

A. In Vitro: Inhibition of Albumin Denaturation This method assesses the ability of an extract to prevent protein denaturation, a well-documented cause of inflammation.

-

Reaction Mixture: The reaction mixture consists of the test extract at various concentrations and 1% aqueous solution of bovine serum albumin.

-

pH Adjustment: The pH of the mixture is adjusted to 6.3 using 1N HCl.

-

Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

-

Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm. Aspirin is often used as a standard drug.[9]

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.

B. In Vivo: Carrageenan-Induced Paw Edema This is a classic model for evaluating acute inflammation.

-

Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Phenylbutazone, Ibuprofen), and test groups receiving different doses of the Vernonia extract (e.g., 250 and 500 mg/kg, p.o.).[17][18]

-

Extract Administration: The extract is administered orally one hour before the carrageenan injection.

-

Induction of Edema: A 1% solution of λ-carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.[16]

-

Measurement: The paw volume is measured at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

-

Evaluation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[18]

Quantitative Data: Anti-inflammatory Activity of Vernonia Species

| Species | Extract/Fraction | Assay | Result | Reference |

| V. amygdalina | Chloroform/Methanol (1:1) | Albumin Denaturation | IC50 = 0.58 µg/mL | [9] |

| V. amygdalina | Crude Extract (1000 mg/kg) | Carrageenan Paw Edema | 65.58% inhibition | [18] |

| V. cinerea | Methanol Extract (500 mg/kg) | Carrageenan Paw Edema | Significant (p < 0.001) inhibition | [17] |

| V. polysphaera | Hydroalcoholic Extract (500 mg/kg) | Carrageenan Paw Edema & Peritonitis | Significant reduction in edema, leukocytes, and pro-inflammatory cytokines (TNF-α, IL-6) | [16][19] |

Signaling Pathway: NF-κB Inhibition

Extracts from Vernonia species, such as V. polysphaera, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and COX-2.[16][19]

Caption: Vernonia extracts can inhibit inflammation by blocking the activation and nuclear translocation of NF-κB.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Vernonia species have traditionally been used to treat infections.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of plant extracts.

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton Agar plate.

-

Well Preparation: Cut wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

-

Extract Application: Add a defined volume of the Vernonia extract at different concentrations (e.g., 62.5, 125, 250, 500 mg/mL) into the wells.[7] A positive control (standard antibiotic, e.g., Penicillin) and a negative control (solvent, e.g., DMSO) are also used.[5]

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Vernonia Species

| Species | Extract | Microorganism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |

| V. amygdalina | Ethanol | E. coli | 500 | 26.7 ± 1.3 | [7] |

| V. amygdalina | Ethanol | S. aureus | 500 | 24.0 ± 4.2 | [7] |

| V. amygdalina | Ethyl Acetate | E. coli | 500 | 24.5 ± 1.0 | [7] |

| V. amygdalina | Ethyl Acetate | S. aureus | 500 | 20.0 ± 0.8 | [7] |

Conclusion

The initial biological screening of Vernonia species extracts consistently reveals significant antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties. The data compiled in this guide demonstrate that different solvents yield extracts with varying potencies, highlighting the importance of the extraction process in isolating bioactive compounds. The ethyl acetate fraction of V. amygdalina, for instance, shows potent cytotoxicity, while its chloroform/methanol extract exhibits strong anti-inflammatory effects.[9][10] The detailed protocols and workflows provided herein serve as a foundational resource for researchers aiming to explore the rich therapeutic potential of the Vernonia genus, paving the way for the development of novel phytomedicines.

References

- 1. Activity Markers of the Anti-Breast Carcinoma Cell Growth Fractions of Vernonia amygdalina Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ajol.info [ajol.info]

- 9. tandfonline.com [tandfonline.com]

- 10. scitepress.org [scitepress.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Vernonia britteniana Root Phytochemical Studies, In Vitro Cercaricidal Activity on the Larval Stage of Schistosoma mansoni and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro and in vivo antiplasmodial activity and cytotoxicity of extracts from Vernonia amygdalina Del. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vernonia polysphaera Baker: Anti-inflammatory activity in vivo and inhibitory effect in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of anti-inflammatory activity of Vernonia cinerea Less. extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo and in silico antihypertensive, anti-inflammatory, and analgesic activities of Vernonia amygdalina Del. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

A Technical Guide to the Discovery and Characterization of Novel Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and scientific principles involved in the discovery, isolation, structural elucidation, and biological characterization of novel sesquiterpene lactones (STLs). These complex natural products, predominantly found in the Asteraceae family, are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]

Introduction to Sesquiterpene Lactones (STLs)

Sesquiterpene lactones are a vast and diverse group of plant-derived secondary metabolites, numbering over 5,000 known compounds.[4][5] They are characterized by a 15-carbon (C15) backbone, biosynthesized from farnesyl pyrophosphate (FPP), and feature a defining lactone ring.[4][6] The structural diversity arises from various carbocyclic skeletons (e.g., germacranolides, guaianolides, eudesmanolides) and extensive oxidative modifications.[7][8] The biological activity of many STLs is attributed to the α-methylene-γ-lactone moiety, which can react with nucleophilic groups, such as cysteine residues in proteins, via Michael addition, thereby modulating the function of key cellular targets.[4][8]

Discovery and Isolation of Novel STLs

The discovery process begins with the collection of plant material, often from species within the Asteraceae family, which is a rich source of these compounds.[7][9][10] Bioassay-guided fractionation is a common strategy, where extracts are systematically separated, and each fraction is tested for biological activity to guide the isolation of the active compounds.[11][12]

This protocol outlines a generalized procedure for the extraction and isolation of STLs from plant matter.

-

Preparation of Plant Material:

-

Aerial parts (leaves, flowers, stems) or roots of the selected plant species are collected and dried at room temperature or in a ventilated oven at low heat (e.g., 40°C) to prevent degradation of thermolabile compounds.

-

The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction, typically through maceration, sonication, or Soxhlet extraction.[13][14]

-

Common solvents include methanol (MeOH), ethanol (EtOH), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂).[12][15][16] For example, a three-step extraction with MeOH at room temperature for 48 hours per step is a common practice.[15]

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

The crude extract is dissolved in a hydroalcoholic mixture (e.g., 80% MeOH in H₂O) and sequentially partitioned with solvents of increasing polarity.[17]

-

A typical sequence is n-hexane (to remove non-polar constituents like fats and sterols), followed by chloroform or ethyl acetate (EtOAc) (which typically enriches STLs), and finally n-butanol.[17] Each fraction is concentrated and stored for bioassay and further purification.

-

-

Chromatographic Purification:

-

The bioactive fraction (often the CHCl₃ or EtOAc fraction) is subjected to one or more chromatographic steps to isolate pure compounds.[1]

-

Column Chromatography (CC): The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane-EtOAc of increasing polarity.[15] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase like methanol/water or acetonitrile/water.[11][18]

-

Advanced Techniques: Methods like Counter-Current Chromatography (CCC) are increasingly used to improve recovery and purity while minimizing compound degradation.[1]

-

Structural Elucidation

Once a novel STL is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information on the presence of chromophores, such as conjugated carbonyl systems common in STLs.[19]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band around 1760 cm⁻¹ is characteristic of the γ-lactone carbonyl group.[19]

-

High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI), this technique provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.[21][22][23]

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity and coupling constants.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

-

-

Single-Crystal X-ray Diffraction: If a suitable crystal of the compound can be grown, this technique provides the definitive three-dimensional structure and absolute stereochemistry.[11][17]

Characterization of Biological Activity

The therapeutic potential of a novel STL is assessed through various in vitro and in vivo bioassays. Anti-inflammatory and cytotoxic activities are the most frequently investigated properties.[6][15]

-

Anti-inflammatory Activity Assay:

-

Cell Line: Murine macrophage cell lines like RAW 264.7 or microglial cells like BV2 are commonly used.[20][24]

-

Procedure: Cells are pre-treated with various concentrations of the test STL for a set period (e.g., 1 hour).

-

Inflammation is then induced by adding Lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), the cell supernatant is collected to measure the production of inflammatory mediators like Nitric Oxide (NO) using the Griess reagent.

-

Cell lysates can be used to measure the expression of pro-inflammatory proteins like iNOS, COX-2, TNF-α, and various interleukins (e.g., IL-6) via Western blot or ELISA.[20]

-

The results are often expressed as the concentration that causes 50% inhibition (IC₅₀).

-

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Lines: A panel of human cancer cell lines is used, such as A2780 (ovarian), HepG2 (liver), U251MG (glioblastoma), or MDA-MB-231 (breast).[11][12][19] A normal cell line (e.g., NIH3T3 fibroblast) is often included to assess selectivity.[19]

-

Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with serial dilutions of the STL for a specified duration (e.g., 48-72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

The formazan is dissolved, and the absorbance is read on a microplate reader. The absorbance is proportional to the number of viable cells.

-

The IC₅₀ value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

-

Data Presentation: Newly Discovered STLs and Bioactivities

Quantitative data from discovery and characterization studies are best summarized in tables for clear comparison and analysis.

Table 1: Examples of Recently Discovered Novel Sesquiterpene Lactones

| Compound Name | Plant Source | Molecular Formula | Class | Reference |

|---|---|---|---|---|

| Glaucolide K | Vernonia pachyclada | C₂₃H₂₈O₁₀ | Glaucolide | [11] |

| Glaucolide L | Vernonia pachyclada | C₂₁H₂₆O₈ | Glaucolide | [11] |

| Glaucolide M | Vernonia pachyclada | C₂₁H₂₆O₈ | Glaucolide | [11] |

| Vernodalidimer L | Vernonia extensa | C₃₈H₄₄O₁₂ | Sesquiterpenoid Dimer | [12] |

| Carpeabrolactone A | Carpesium abrotanoides | C₁₅H₂₀O₃ | Guaianolide | [16] |

| Carpeabrolactone B | Carpesium abrotanoides | C₁₅H₂₀O₄ | Guaianolide | [16] |

| 1β-O-β-D-glucopyranosyl-5α,6βH-eudesma-3,11(13)-dien-12,6α-olide | Sonchus brachyotus | C₂₁H₃₀O₉ | Eudesmanolide |[20] |

Table 2: Biological Activity of Selected Sesquiterpene Lactones

| Compound | Biological Activity | Assay/Cell Line | Result (IC₅₀ / Effect) | Reference |

|---|---|---|---|---|

| Glaucolide K | Cytotoxicity | A2780 human ovarian cancer | 5.8 µM | [11] |

| Glaucolide M | Cytotoxicity | A2780 human ovarian cancer | 3.3 µM | [11] |

| Vernolide | Cytotoxicity | HepG2 liver cancer | 0.91 µM | [12] |

| Vernolepin | Cytotoxicity | HepG2 liver cancer | Induces apoptosis | [12] |

| Deoxymikanolide | Antiprotozoal | Trypanosoma cruzi epimastigotes | 0.08 µg/mL | [22] |

| 5α,6βH-eudesma-3,11(13)-dien-12,6α-olide | Anti-inflammatory | LPS-activated RAW264.7 | Potently suppressed iNOS/COX-2 | [20] |

| Cumanin Derivative 11 | Cytotoxicity | WiDr human colon cancer | 2.3 µM |[15] |

Mechanism of Action: Modulation of Signaling Pathways

STLs exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.[10][25][26]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[5] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression. Many STLs, such as parthenolide, inhibit this pathway by directly alkylating a critical cysteine residue on the IKK enzyme complex or on the p65 subunit itself, preventing IκB degradation or blocking NF-κB's ability to bind DNA.[10][19]

Other critical pathways targeted by STLs include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[10][25][26] The MAPK/ERK pathway is crucial for cell proliferation, and its excessive activation contributes to cancer growth and drug resistance.[10] The STAT3 pathway is also aberrantly active in many cancers, promoting survival and proliferation. STLs have been shown to inhibit the phosphorylation and activation of key proteins within these cascades, such as ERK and STAT3, contributing to their anticancer effects.[19][26]

Conclusion

The discovery and characterization of novel sesquiterpene lactones is a multidisciplinary process that combines natural product chemistry, advanced spectroscopy, and cellular biology. The systematic application of the protocols outlined in this guide enables the identification of new chemical entities with significant therapeutic potential. As our understanding of the complex signaling networks underlying disease grows, STLs will continue to serve as valuable lead compounds in the development of next-generation therapeutics for cancer, inflammatory disorders, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Sesquiterpene Lactones: A Review of Some Potential Success Cases [mdpi.com]

- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Sesquiterpene Lactones from Vernonia pachyclada from the Madagascar Rainforest1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Technological methods of sesquiterpene lactones extraction from raw materials | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 14. Rapid and efficient extraction and analysis of sesquiterpene lactones from Aucklandia lappa Decne. root [flore.unifi.it]

- 15. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and Antiprotozoal Effects of Two Sesquiterpene Lactones from Ptilostemon chamaepeuce subsp. cyprius (Asteraceae) | MDPI [mdpi.com]

- 19. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sesquiterpene Lactones with Anti-Inflammatory Activity from the Halophyte Sonchus brachyotus DC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectroscopic methods for the identification of sesquiterpene lactones [ri.conicet.gov.ar]

- 22. researchgate.net [researchgate.net]

- 23. msipublishers.com [msipublishers.com]

- 24. Discovery of sesquiterpene lactones with anti-inflammatory effect from Youngia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Biosynthesis of Cadinane-Type Sesquiterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane-type sesquiterpenes are a diverse class of bicyclic C15 isoprenoids with a characteristic cadinane skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. A prominent example is gossypol, a phytoalexin produced by cotton plants (genus Gossypium) that plays a crucial role in the plant's defense against pests and pathogens. This technical guide provides an in-depth overview of the core biosynthesis pathway of cadinane-type sesquiterpenes, with a focus on the well-characterized pathway leading to gossypol. It includes detailed experimental protocols for key analytical techniques, quantitative data on enzyme kinetics and gene expression, and visualizations of the biosynthetic pathway and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of cadinane-type sesquiterpenes begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. The committed step in sesquiterpene biosynthesis is the formation of the C15 intermediate, farnesyl pyrophosphate (FPP), from two molecules of IPP and one molecule of DMAPP.

The cyclization of the linear FPP molecule into the bicyclic cadinane skeleton is the hallmark of this pathway and is catalyzed by the enzyme (+)-δ-cadinene synthase (CDN) . This enzyme belongs to the terpene synthase (TPS) family and is a key regulatory point in the biosynthesis of cadinane-type sesquiterpenes. In cotton, (+)-δ-cadinene synthase is encoded by a complex gene family that can be divided into at least two subfamilies, cad1-A and cad1-C.[1][2]

Following the formation of (+)-δ-cadinene, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, leads to the vast diversity of cadinane-type sesquiterpenoids. The pathway to gossypol in cotton has been extensively studied and serves as a model for understanding the downstream modifications of the cadinane skeleton.[3][4]

Key Enzymatic Steps in Gossypol Biosynthesis from (+)-δ-Cadinene:

-

Hydroxylation at C7: The first oxidative step is the hydroxylation of (+)-δ-cadinene at the C7 position to yield 7-hydroxy-(+)-δ-cadinene. This reaction is catalyzed by the cytochrome P450 enzyme CYP706B1 .[5]

-

Dehydrogenation at C7: The hydroxyl group at C7 is then oxidized to a ketone by a short-chain alcohol dehydrogenase, DH1 , to form 7-keto-δ-cadinene.[5]

-

Further Oxidations: Subsequent oxidative modifications are carried out by other cytochrome P450 enzymes, including CYP82D113 and CYP71BE79 , leading to more complex intermediates.[5]

-

Dimerization: The final steps leading to gossypol are thought to involve the dimerization of hemigossypol precursors.[3][4]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in the gossypol biosynthetic pathway have been characterized, providing insights into their catalytic efficiency and substrate specificity.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (pmol/mg protein/min) | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| (+)-δ-Cadinene Synthase (wild-type) | Farnesyl Pyrophosphate (FPP) | 3.2 ± 0.5 | 0.010 ± 0.001 | - | - | [6] |

| (+)-δ-Cadinene Synthase (D308A mutant) | Farnesyl Pyrophosphate (FPP) | 43 ± 16 | 0.012 ± 0.001 | - | - | [6] |

| CYP706B1 | (+)-δ-Cadinene | 15.6 ± 1.8 | - | 12.3 ± 0.7 | 0.79 | [5] |

| DH1 | 7-hydroxy-(+)-δ-cadinene | 2.8 ± 0.3 | - | 11.5 ± 0.4 | 4.11 | [5] |

| CYP82D113 | 7-keto-δ-cadinene | 1.1 ± 0.1 | - | 10.1 ± 0.3 | 9.18 | [5] |

| CYP71BE79 | 8-hydroxy-7-keto-δ-cadinene | 0.9 ± 0.1 | - | 155.2 ± 5.9 | 172.44 | [5] |

| 2-ODD-1 | Desoxyhemigossypol | 1.3 ± 0.2 | - | 11.0 ± 0.4 | 8.46 | [5] |

Gene Expression in Response to Elicitation

The expression of genes encoding enzymes in the cadinane biosynthesis pathway is often induced by biotic and abiotic stresses. For example, treatment of cotton stems with an elicitor from the fungus Verticillium dahliae leads to the activation of cad1 gene transcription.[1]

| Gene Subfamily | Treatment | Expression Change | Plant Species | Reference(s) |

| cad1-A | Verticillium dahliae elicitor | Activated transcription in G. arboreum stems. | Gossypium arboreum | [1] |

| cad1-C | Verticillium dahliae elicitor | Constitutively expressed in G. arboreum stems with some induction. Activated in the glandless cultivar G. hirsutum L. cv. GL-5. | Gossypium arboreum, Gossypium hirsutum | [1] |

Experimental Protocols

Heterologous Expression and Purification of (+)-δ-Cadinene Synthase

This protocol describes the expression of (+)-δ-cadinene synthase in Escherichia coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction: i. Amplify the full-length coding sequence of the (+)-δ-cadinene synthase gene (e.g., cdn1-C1) from cotton cDNA using PCR with gene-specific primers containing appropriate restriction sites. ii. Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein. iii. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and confirm the sequence of the insert by DNA sequencing.

b. Protein Expression: i. Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). ii. Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. iii. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. iv. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. v. Continue to grow the culture for an additional 4-6 hours at 28°C. vi. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

c. Protein Purification: i. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). ii. Lyse the cells by sonication on ice. iii. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. iv. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. v. Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). vi. Elute the His6-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). vii. Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assay for (+)-δ-Cadinene Synthase

This protocol describes a method to determine the activity of purified (+)-δ-cadinene synthase.

a. Reaction Mixture: i. Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 15 mM MgCl₂, and 5 mM DTT.[6] ii. The substrate, farnesyl pyrophosphate (FPP), should be prepared at various concentrations to determine kinetic parameters. A radiolabeled substrate, such as [1-³H]-FPP, can be used for sensitive detection of the product.

b. Assay Procedure: i. In a glass vial, combine the reaction buffer, purified (+)-δ-cadinene synthase (e.g., 0.5 µM final concentration), and FPP. ii. Initiate the reaction by adding the enzyme. The final reaction volume is typically 100-250 µL.[6] iii. Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes). iv. Stop the reaction by adding an equal volume of 100 mM EDTA.[6] v. Overlay the reaction mixture with an organic solvent, such as hexane or pentane (e.g., 1 mL), and vortex vigorously to extract the sesquiterpene product.[6] vi. Centrifuge briefly to separate the phases.

c. Product Analysis: i. Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the (+)-δ-cadinene product. ii. If using a radiolabeled substrate, the organic phase can be analyzed by liquid scintillation counting to quantify the amount of product formed.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of cadinane biosynthesis genes in cotton tissues.

a. RNA Extraction and cDNA Synthesis: i. Isolate total RNA from cotton tissues (e.g., leaves, stems, roots) using a commercial RNA extraction kit or a standard protocol like the CTAB method. ii. Treat the RNA with DNase I to remove any contaminating genomic DNA. iii. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR: i. Design gene-specific primers for the target genes (e.g., cad1-A, cad1-C, CYP706B1) and a reference gene (e.g., ubiquitin or actin) for normalization. Primers should be designed to amplify a product of 100-200 bp. ii. Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and cDNA template. iii. Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile: 95°C for 5-10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. iv. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis: i. Determine the cycle threshold (Ct) values for the target and reference genes. ii. Calculate the relative gene expression using the 2⁻ΔΔCt method.

GC-MS Analysis of Cadinane-Type Sesquiterpenes

This protocol provides a general method for the analysis of sesquiterpene products from enzyme assays or plant extracts.

a. Sample Preparation: i. For enzyme assays, use the organic extract directly. ii. For plant tissues, extract the sesquiterpenes using a suitable organic solvent (e.g., hexane, pentane, or a mixture of hexane and ethyl acetate). The extract may need to be concentrated and filtered before analysis.

b. GC-MS Conditions: i. Gas Chromatograph:

- Column: A non-polar or medium-polarity capillary column is typically used for sesquiterpene analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an HP-5MS column.[7][8]

- Injector Temperature: 250-280°C.[7][8]

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program could be: initial temperature of 50-60°C held for 2-5 min, then ramp at 5-10°C/min to 250-280°C, and hold for 5-10 min.[7][8] ii. Mass Spectrometer:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

c. Data Analysis: i. Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

Mandatory Visualizations

Caption: Biosynthetic pathway of cadinane-type sesquiterpenes leading to gossypol.

Caption: Workflow for analyzing cadinane biosynthesis gene expression via qRT-PCR.

Caption: General workflow for an in vitro assay of (+)-δ-cadinene synthase.

References

- 1. Characterization of gossypol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

Phytochemical Investigation of the Asteraceae Family: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical investigation of the Asteraceae family, one of the largest and most chemically diverse families of flowering plants. This document outlines the major classes of bioactive compounds, presents quantitative data on their occurrence, details experimental protocols for their extraction, isolation, and characterization, and illustrates key biological signaling pathways influenced by these phytochemicals.

Prominent Phytochemical Classes in Asteraceae

The Asteraceae family is a rich source of a wide array of secondary metabolites, many of which exhibit significant pharmacological activities.[1] The primary classes of phytochemicals that are characteristic of this family include terpenoids, phenolic compounds, polyacetylenes, and alkaloids.

Terpenoids: This is a vast and diverse group of natural products found in Asteraceae.

-

Sesquiterpene Lactones: These are particularly characteristic of the family and are responsible for the bitter taste of many of its plants.[2] They are known for their potent anti-inflammatory, antimicrobial, and anticancer activities.[3]

-

Diterpenes and Triterpenes: These are also prevalent and contribute to the biological activities of many Asteraceae species.

Phenolic Compounds: These are ubiquitous in the Asteraceae family and are major contributors to their antioxidant properties.

-

Flavonoids: This subclass includes flavones, flavonols, and their glycosides. They are known for their antioxidant, anti-inflammatory, and neuroprotective effects.[4][5]

-

Phenolic Acids: Caffeic acid, chlorogenic acid, and chicoric acid are commonly found and exhibit strong antioxidant and anti-inflammatory properties.[6]

Polyacetylenes: These are a group of non-polar compounds characterized by the presence of triple bonds. They have shown cytotoxic, antimicrobial, and anti-inflammatory activities.

Alkaloids: Pyrrolizidine alkaloids are notably found in certain genera of the Asteraceae family, such as Senecio. While some possess interesting biological activities, they are often associated with hepatotoxicity.[7]

Quantitative Data on Phytochemical Composition

The concentration of phytochemicals can vary significantly between different species, plant parts, and environmental conditions. The following tables summarize quantitative data from various studies on prominent Asteraceae species.

Table 1: Total Phenolic and Flavonoid Content in Selected Asteraceae Species

| Species | Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference(s) |

| Taraxacum officinale | Leaves | 33.90 ± 0.57 | - | [6] |

| Taraxacum officinale | Flowers | 367.4 | - | [8] |

| Echinacea purpurea | Flowers | 27.97 | - | [9] |

| Echinacea purpurea | Leaves | 10.22 | - | [9] |

| Echinacea purpurea | Roots | 10.11 | - | [9] |

| Ageratum conyzoides | - | 34.62 ± 0.94 (n-hexane extract) | 1172.55 ± 17.69 (n-hexane extract) | [10] |

| Emilia sonchifolia | Leaves | 5.804 (ethyl acetate fraction) | 10.556 (ethyl acetate fraction) | [11] |

| Solidago gigantea | Leaves | 50.99 | - | [12] |

| Tanacetum vulgare | Leaves | - | - | [12] |

| Achillea millefolium | Leaves | - | - | [12] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Content of Specific Phytochemicals in Selected Asteraceae Species

| Species | Phytochemical | Plant Part | Concentration | Reference(s) |

| Taraxacum officinale | Chicoric Acid | Leaves | 3.1 g/100g DW | [6] |

| Echinacea purpurea | Chicoric Acid | Roots | 17 mg/g DW | [13] |

| Echinacea purpurea | Caftaric Acid | Roots | 6.3 mg/g DW | [13] |

| Artemisia annua | Artemisinin | - | 1.72% in sesquiterpene lactone fraction | [14] |

| Artemisia absinthium | Essential Oil Yield | - | 0.29% | [15] |

| Matricaria chamomilla | Essential Oil Yield | - | 0.05% | [15] |

| Senecio vulgaris | Total Pyrrolizidine Alkaloids | Aerial parts | 0.4 mg/0.512 g | [7] |

| Tagetes patula | Polyacetylenes (Thiophenes) | Roots | ~30 µmol/g DW | [16] |

DW: Dry Weight.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of phytochemicals from the Asteraceae family.

Extraction Techniques

The choice of extraction method is critical for obtaining a high yield of the desired phytochemicals.

Soxhlet extraction is a continuous extraction method suitable for the exhaustive extraction of moderately polar compounds like flavonoids.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

-

Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Extraction:

-

Place a known amount of the powdered plant material (e.g., 20 g) in a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with a suitable solvent (e.g., 80% methanol or ethanol) to about two-thirds of its volume.

-

Heat the flask using a heating mantle. The solvent will evaporate, condense in the condenser, and drip onto the plant material in the thimble.

-

The solvent will fill the extractor and, once it reaches the top of the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

Continue the extraction for a sufficient number of cycles (typically 6-8 hours) until the solvent in the siphon arm is colorless.

-

-

Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

UAE is a rapid and efficient method for extracting thermolabile compounds like terpenoids, as it utilizes acoustic cavitation to disrupt cell walls.

Protocol:

-

Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.

-

Extraction:

-

Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

-

Add a specific volume of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).

-

Place the flask in an ultrasonic bath.

-

Sonication is typically carried out at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40 °C).

-

-

Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated using a rotary evaporator to yield the crude terpenoid extract.

Isolation and Purification: Preparative HPLC (for Sesquiterpene Lactones)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures.

Protocol:

-

Sample Preparation: Dissolve the crude extract containing sesquiterpene lactones in the mobile phase to be used for HPLC. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often acidified with 0.1% formic acid or trifluoroacetic acid, is typically employed.

-

Gradient Program: An example of a gradient program could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-100% B; 40-45 min, 100% B.

-

Flow Rate: A typical flow rate for a preparative column is 5-20 mL/min.

-

Detection: UV detection at a wavelength where the target compounds absorb (e.g., 210-254 nm).

-

-

Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the peaks of interest using a fraction collector.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compounds. Pool the pure fractions and evaporate the solvent to obtain the isolated sesquiterpene lactone.

Analytical Techniques

GC-MS is the gold standard for the analysis of volatile compounds like those found in essential oils.

Protocol:

-

Sample Preparation: Dilute the essential oil in a suitable volatile solvent like hexane or dichloromethane.

-

GC-MS System:

-

GC Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Temperature Program: An example program is: initial temperature of 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of 40-500 amu.

-

-

Data Analysis: Identify the components by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

This is a widely used spectrophotometric assay to determine the total phenolic content in a sample.

Protocol:

-

Reagents:

-

Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

Sodium carbonate solution (7.5% w/v).

-

Gallic acid standard solutions (e.g., 0-100 µg/mL).

-

-

Procedure:

-

To 0.5 mL of the plant extract (appropriately diluted), add 2.5 mL of the diluted Folin-Ciocalteu reagent.

-

After 5 minutes, add 2 mL of the sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

Measure the absorbance at 765 nm using a spectrophotometer.

-

-

Calculation: Prepare a standard curve using the gallic acid solutions. Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Bioactivity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Plant extract solutions at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

In a 96-well plate, add a specific volume of the plant extract or standard to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against extract concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the plant extract for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Mechanisms of Action

Phytochemicals from the Asteraceae family exert their biological effects through various molecular mechanisms, often involving the modulation of key signaling pathways.

Anti-inflammatory Action of Sesquiterpene Lactones via NF-κB Inhibition

Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties, which are primarily attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Sesquiterpene lactones can inhibit the NF-κB pathway at multiple points. Some can directly alkylate the p65 subunit of NF-κB, preventing its binding to DNA.[17] Others can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating and marking the inhibitory protein IκBα for degradation.[18] By preventing the degradation of IκBα, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Antioxidant Mechanism of Flavonoids

Flavonoids from Asteraceae species are potent antioxidants that can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Caption: Antioxidant mechanisms of flavonoids.

The antioxidant activity of flavonoids is primarily due to their chemical structure, particularly the presence of hydroxyl (-OH) groups on their aromatic rings. They can act as antioxidants through several mechanisms:

-

Direct Radical Scavenging: Flavonoids can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and forming a more stable and less reactive flavonoid radical.

-

Metal Chelation: Some flavonoids can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS.